molecular formula C13H20N2OS2 B2963746 1-cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine CAS No. 1396629-83-6

1-cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine

Cat. No.: B2963746
CAS No.: 1396629-83-6
M. Wt: 284.44
InChI Key: CUFNNGKNJBIPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropanecarbonyl group and a thiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via acylation reactions using cyclopropanecarbonyl chloride in the presence of a base.

    Attachment of the Thiazole Derivative: The thiazole moiety is attached through nucleophilic substitution reactions, often involving thiazole derivatives and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropanecarbonyl-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine is unique due to the combination of the cyclopropanecarbonyl group and the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclopropyl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS2/c16-12(11-1-2-11)15-6-3-10(4-7-15)9-18-13-14-5-8-17-13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFNNGKNJBIPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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